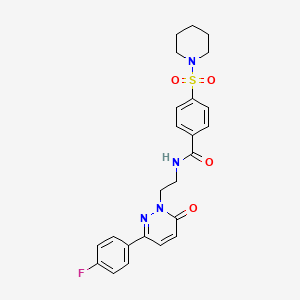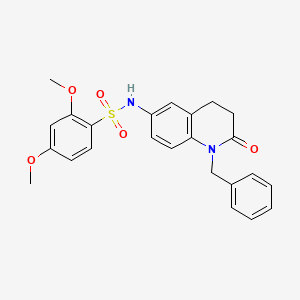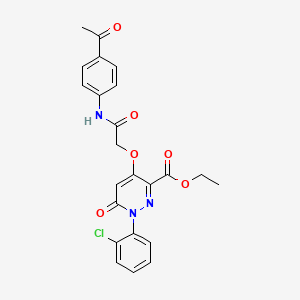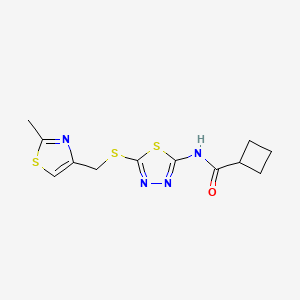
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H25FN4O4S and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neutron Capture Therapy
Boronic acids and their derivatives, like the one , are considered for use as boron-carriers in neutron capture therapy . This is a type of cancer treatment that targets and destroys cancer cells more selectively than traditional radiotherapy.
Pharmacological Research
The stability of boronic esters in physiological conditions is a significant concern for pharmacological applications. The compound’s susceptibility to hydrolysis at physiological pH needs to be carefully considered when developing boron-based drugs .
Chemical Synthesis Reagents
In organic chemistry, reagents like this compound are essential for building blocks in synthesis. They can be used to quickly, safely, and cleanly transform these building blocks into target molecules, which is a fundamental process in chemical research and development .
Battery Research and Manufacturing
The chemical structure of this compound suggests potential applications in the field of battery technology. It could support the discovery and development of next-generation battery technologies, contributing to making batteries safer, more energy-efficient, and environmentally friendly .
Small-Molecule Drug Discovery and Target Validation
The compound can be used in the small-molecule drug discovery process to help identify or produce high-quality, hit-like, lead-like, and drug-like compounds. Additionally, it can serve as a chemical probe to modulate a protein’s function in cell-based or animal research studies, aiding in the validation of molecular targets before the time and expense of drug development and clinical trials .
Mechanism of Action
Target of Action
The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells . BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby promoting the survival and proliferation of cancer cells .
Mode of Action
The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins into close proximity . This proximity allows BRD4 to strongly activate the genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .
Biochemical Pathways
The compound affects the apoptosis pathway by reactivating the genes suppressed by BCL6 . This leads to the initiation of programmed cell death, thereby inhibiting the proliferation of cancer cells . Additionally, the compound has been observed to downregulate the expression of the oncogene MYC , although the exact mechanism for this is still under investigation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness can be influenced by its stability in water .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By reactivating the genes involved in apoptosis, the compound effectively triggers programmed cell death, thereby inhibiting the proliferation of cancer cells . This has been demonstrated in vitro with Diffuse Large B Cell Lymphoma (DLBCL) cells, including those resistant to chemotherapy and those with TP53 mutations .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Furthermore, the compound’s effectiveness may be influenced by the size of the tumor and the degree of vascularization, as these factors can affect the compound’s ability to accumulate in the tumor .
properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4S/c25-20-8-4-18(5-9-20)22-12-13-23(30)29(27-22)17-14-26-24(31)19-6-10-21(11-7-19)34(32,33)28-15-2-1-3-16-28/h4-13H,1-3,14-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCGEGYBCCDJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2925571.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2925576.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2925582.png)
![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)




![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)